Crotononitrile

説明

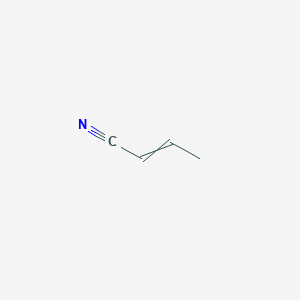

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E)-but-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKMVIVFRUYPLQ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063604, DTXSID801026544 | |

| Record name | 2-Butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-Butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Soluble in water (25 g/L at 25 deg C); [ChemIDplus] Slightly yellow clear liquid; [MSDSonline] | |

| Record name | 2-Butenenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

16 °C | |

| Record name | 2-Butenenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

32.0 [mmHg] | |

| Record name | 2-Butenenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-26-9, 4786-20-3 | |

| Record name | trans-Crotononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenenitrile, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-Butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-Crotononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTENENITRILE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E74GS2HL23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Crotononitrile

Industrial and Large-Scale Synthesis Approaches

The industrial production of crotononitrile is accomplished through several synthetic pathways, including the dehydration of crotonic acid derivatives, the dehydrogenation of specific amine precursors, and the reaction of acrolein with ammonia (B1221849). These methods are selected based on factors such as raw material availability, cost, and desired product purity.

Crotonic Acid Derivative Dehydration Route

A prevalent method for synthesizing this compound, particularly for producing the trans-isomer, begins with crotonic acid. google.com This pathway is advantageous due to the low cost and ready availability of crotonic acid as a starting material. smolecule.com The process is typically a two-step reaction involving the formation of an amide intermediate followed by its dehydration. smolecule.com

The first step in this route is the conversion of crotonic acid into crotonamide (B15916). This is typically achieved by first converting the crotonic acid into an acid chloride intermediate. smolecule.com The reaction involves mixing crotonic acid with dichloromethane and a catalytic amount of dimethylformamide (DMF), followed by the addition of thionyl chloride. google.com The resulting material is then reacted with an ammonia water solution to produce crotonamide. google.com After the reaction, excess ammonia is removed under reduced pressure, and the crotonamide is isolated via centrifugation, washing, and drying. google.com

Table 1: Reaction Parameters for Crotonamide Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Crotonic Acid, Thionyl Chloride, Ammonia Water | google.com |

| Catalyst | Dimethylformamide (DMF) | google.com |

| Solvent | Dichloromethane | google.com |

| Molar Ratio (Acid:DMF:Thionyl Chloride:Ammonia) | 1 : 0.009-0.01 : 1.60-1.80 : 4.50-4.80 | google.com |

| Reaction Temperature | 0-10 °C | google.com |

The second step is the dehydration of the crotonamide intermediate to yield this compound. smolecule.com This involves the removal of a water molecule from the amide to form the nitrile functional group. smolecule.com Common dehydrating agents used for this purpose are benzenesulfonyl chloride in combination with pyridine (B92270). google.comsmolecule.com In this procedure, the synthesized crotonamide is dissolved in dichloromethane, to which pyridine and benzenesulfonyl chloride are added to initiate the dehydration reaction. google.com Following the reaction, the mixture is quenched with water, and the organic layer is washed and concentrated to obtain the final this compound product. google.com

Table 2: Reaction Parameters for Crotonamide Dehydration

| Parameter | Value | Reference |

|---|---|---|

| Reactant | Crotonamide | google.com |

| Reagents | Pyridine, Benzenesulfonyl Chloride | google.com |

| Solvent | Dichloromethane | google.com |

| Molar Ratio (Amide:Pyridine:Benzenesulfonyl Chloride) | 1 : 1.5-2.0 : 2.0-3.0 | google.com |

| Reaction Temperature | 0-10 °C | google.com |

Optimizing reaction parameters is critical for maximizing yield and purity in large-scale production. In the crotonic acid dehydration route, several factors can be adjusted. The molar ratios of reagents, such as thionyl chloride in the first step and benzenesulfonyl chloride and pyridine in the second, are key variables. google.com Temperature control is also crucial, with the reactions typically conducted under mild conditions (0-10 °C) to prevent side reactions or isomerization. google.comsmolecule.com Post-reaction purification techniques are also optimized for industrial efficiency. For instance, instead of relying on complex rectifying towers, the crude this compound can be distilled using conventional decompression equipment, which simplifies the operation and improves safety. google.com Furthermore, process economics can be improved by recycling reagents; for example, the pyridine used in the dehydration step can be recovered by adding an alkali to the aqueous phase, thereby reducing production costs and addressing environmental concerns. google.com

Dehydrogenation of Amine Precursors

This compound can also be synthesized through the dehydrogenation of amine precursors. One documented method involves the heating of 2-butylamine under controlled conditions to produce this compound. smolecule.com This approach leverages the removal of hydrogen from the amine to form the carbon-carbon double bond and the carbon-nitrogen triple bond characteristic of the target molecule.

Reactions of Acrolein with Ammonia

Another synthetic route utilizes acrolein as a starting material, which reacts with ammonia to form this compound. smolecule.com This process is a type of ammoxidation, a method used industrially to produce various nitriles. wikipedia.orggoogle.com Ammoxidation involves the reaction of a hydrocarbon (or a related compound like an aldehyde) with ammonia and oxygen in the presence of a catalyst. wikipedia.org In this specific synthesis, acrolein, ammonia, and air (as the oxygen source) are passed over a catalyst in a gas-phase reaction. google.com

The catalysts employed are typically metal oxides, such as Molybdenum-based (Mo-based) or Antimony-based (Sb-based) oxides, or composites thereof. google.com These active components are often supported on a carrier like silicon carbide (SiC), which also acts as a heat-conducting agent. google.com The reaction can be carried out in different types of reactors, including fixed-bed, fluidized-bed, or moving-bed reactors, depending on the specific industrial setup. google.com The underlying chemistry involves a carbonyl-to-imine conversion, which is a key step in the formation of nitrogen-containing organic compounds from carbonyl precursors like acrolein. researchgate.net

Laboratory-Scale and Emerging Synthetic Pathways

The synthesis of this compound and its derivatives can be achieved through several distinct laboratory-scale methods. These range from well-established condensation strategies to novel catalytic systems and its application in the construction of functionalized heterocyclic compounds.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. For the synthesis of this compound derivatives, such as benzylidenemalononitrile, this typically involves the condensation of an aromatic aldehyde with malononitrile. acs.orgorganic-chemistry.org Research has focused on developing more efficient and environmentally friendly catalytic systems for this transformation.

A variety of catalysts have been successfully employed, demonstrating the versatility of the Knoevenagel condensation. These include:

Homogeneous and simple base catalysts: Ammonium acetate is a commonly used, benign catalyst. acs.org

Heterogeneous catalysts: These offer advantages such as easy separation and reusability. Examples include biochar-based graphitic carbon nitride, copper-based metal-organic frameworks (MOFs), and monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT). organic-chemistry.orgorganic-chemistry.orggoogle.com

Phase-transfer catalysts: Cetyltrimethylammonium bromide (CTMAB) has been shown to be effective in aqueous media. nih.gov

Modern approaches often utilize green chemistry principles, such as solvent-free conditions, the use of aqueous media, or energy-efficient methods like ultrasonic irradiation to promote the reaction. acs.orgnih.gov These methods often result in high to excellent yields and significantly reduced reaction times compared to traditional protocols. organic-chemistry.orggoogle.com For instance, the use of an unsaturated Cu-based MOF modified with amine functional groups allowed for 100% conversion of benzaldehyde to benzylidenemalononitrile at room temperature within just 5 minutes. organic-chemistry.org

| Catalyst | Substrates | Reaction Conditions | Yield | Reaction Time |

|---|---|---|---|---|

| Ammonium Acetate | Substituted Benzaldehyde, Malononitrile | Room Temperature, Sonication | Excellent | 5-7 minutes |

| Cu-based MOF (HKUST) with Ethylenediamine | Benzaldehyde, Malononitrile | Room Temperature, Ethanol | 100% Conversion | 5 minutes |

| NiCu@MWCNT nanohybrids | 4-iodobenzaldehyde, Malononitrile | 25 °C, H₂O/CH₃OH (1:1) | High | 10-180 minutes |

| Cetyltrimethylammonium bromide (CTMAB) | Aromatic Aldehydes, Malononitrile | Aqueous media | High | Not Specified |

Catalytic Synthesis from Simpler Precursors

Beyond condensation reactions, this compound can be synthesized through catalytic pathways starting from simpler, more fundamental precursors. These methods often involve catalytic oxidation or dehydration and represent important industrial and laboratory alternatives.

One such approach is the catalytic conversion of primary alcohols or aldehydes into nitriles. General methodologies have been developed that are applicable to a range of substrates. For instance, a mild, aerobic catalytic process using a system of CuI, bipyridine (bpy), and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can convert various alcohols directly into nitriles using aqueous ammonia and oxygen. acs.org This proceeds through a dehydrogenation cascade. Another versatile method involves the one-pot conversion of aldehydes to nitriles using hydroxylamine hydrochloride, catalyzed by a heterogeneous and reusable copper fluorapatite (CuFAP) catalyst under neat (solvent-free) conditions. scirp.org

A more direct route to this compound is the dehydration of crotonamide. A patented method describes the preparation of crotonamide from crotonic acid, which is then dehydrated using benzenesulfonyl chloride and pyridine in dichloromethane to yield crude this compound. The final product is obtained after distillation. This process is designed to be suitable for large-scale industrial production and includes a recycling step for the pyridine, enhancing its economic and environmental viability. google.com

| Precursor | Catalyst/Reagent System | Key Reaction Type | Product |

|---|---|---|---|

| Primary Alcohols | CuI / bpy / TEMPO / O₂ | Aerobic Double Dehydrogenation | Corresponding Nitriles |

| Aldehydes | Copper Fluorapatite (CuFAP) / Hydroxylamine HCl | Catalytic Dehydration of in situ Aldoxime | Corresponding Nitriles |

| Crotonamide | Benzenesulfonyl chloride / Pyridine | Dehydration | This compound |

Novel Routes for Polyfunctionally Substituted Pyridine Derivatives

This compound and its derivatives serve as valuable building blocks in heterocyclic synthesis. Specifically, β-aminothis compound is a key precursor for the synthesis of a variety of polyfunctionally substituted pyridine derivatives. These pyridine scaffolds are of significant interest due to their prevalence in biologically active compounds.

One established route involves the reaction of β-aminothis compound with various reagents to construct the pyridine ring. For example, its reaction with cyanothioacetamide or malononitrile leads to the formation of substituted pyridine-2(1H)-thiones. organic-chemistry.org These pyridinethiones are versatile intermediates that can be further elaborated. For instance, N-substituted pyridine-2(1H)-thiones can be used to prepare bicyclic systems like pyrido[2,3-d]pyrimidines and 1,8-naphthyridine derivatives. organic-chemistry.org The synthesis of 1,8-naphthyridines can be achieved by reacting pyridinethiones with arylidenemalononitriles or dimethylacetylenedicarboxylate. organic-chemistry.org

Another strategy involves the condensation of β-amino-α,γ-dicyanothis compound with acetophenone (B1666503), which yields 2-amino-4-phenylpenta-1,3-diene-1,1,3-tricarbonitrile. This intermediate can then be reacted with aromatic aldehydes followed by cyanomethylene reagents to produce highly substituted pyridine derivatives. organic-chemistry.org These multi-step syntheses demonstrate the utility of this compound-based structures in creating complex and functionally diverse heterocyclic molecules.

| Precursor | Reagent(s) | Intermediate Product | Final Heterocyclic System |

|---|---|---|---|

| β-aminothis compound | Cyanothioacetamide | Pyridine-2(1H)-thione | Pyrido[2,3-d]pyrimidines |

| β-aminothis compound | Malononitrile, then Isothiocyanates | N-substituted pyridine-2(1H)-thiones | 1,8-Naphthyridines |

| β-amino-α,γ-dicyanothis compound | Acetophenone | 2-amino-4-phenylpenta-1,3-diene-1,1,3-tricarbonitrile | Polyfunctionally Substituted Pyridines |

Synthesis of Azole and Azine Derivatives via Hydrazone Chemistry

Hydrazone chemistry provides a powerful platform for the synthesis of various nitrogen-containing heterocycles, including azoles (e.g., pyrazoles, triazoles) and azines. This compound derivatives can be utilized as starting materials in these synthetic sequences.

The formation of hydrazones is a key initial step. These are typically synthesized via the condensation reaction of a carbonyl compound with a hydrazine. However, an alternative route involves the reaction of benzylidenemalononitriles (derivatives of this compound) with phenylhydrazines. This reaction, conducted in refluxing ethanol, directly furnishes hydrazone derivatives. google.com These hydrazones are stable products and can serve as precursors for further cyclization reactions. Although the initial intent of one study was to form pyrazole derivatives, the isolated products were the intermediate hydrazones, highlighting their accessibility from this compound-related structures. google.com

Once formed, hydrazones are versatile intermediates. The general synthesis of azoles often involves the cyclization of acyl hydrazones. acs.org For example, 1,3,4-oxadiazolines can be synthesized by the acetylation and cyclization of acyl-hydrazones. acs.org Similarly, thiazole derivatives can be prepared from thiosemicarbazones (a type of hydrazone) through Hantzsch condensation. acs.org

Azines, which contain a C=N-N=C functional group, are conventionally synthesized by the condensation of two equivalents of a carbonyl compound with one equivalent of hydrazine. nih.gov However, they can also be formed from pre-existing hydrazones. For instance, the treatment of a hydrazone with another carbonyl compound in the presence of a base like sodium hydride can produce asymmetrical azines. organic-chemistry.org These established transformations indicate that hydrazones derived from this compound precursors are viable substrates for the synthesis of a wide range of azole and azine derivatives.

| Starting Material | Key Intermediate | Reaction Type | Target Heterocycle Class | Example |

|---|---|---|---|---|

| Benzylidenemalononitrile + Phenylhydrazine | Hydrazone | Condensation/Displacement | Azole (potential precursor) | Attempted Pyrazole synthesis |

| Acyl Hydrazide + Aldehyde | Acyl-hydrazone | Cyclization | Azole | 1,3,4-Oxadiazoline |

| Thiosemicarbazide + Carbonyl | Thiosemicarbazone | Hantzsch Condensation | Azole | Thiazole |

| Hydrazone + Carbonyl Compound | - | Condensation | Azine | Asymmetrical Azine |

Chemical Reactivity and Transformation Mechanisms of Crotononitrile

Fundamental Reaction Pathways

Crotononitrile's reactivity is primarily dictated by its carbon-carbon double bond and the electron-withdrawing nitrile group. This structure allows it to participate in a variety of chemical transformations, including hydrogen transfer reactions, nucleophilic and electrophilic substitutions, and Michael additions.

This compound serves as an effective hydrogen acceptor in several catalytic hydrogen transfer reactions. organic-chemistry.org This property is crucial for processes where a substrate is oxidized by the removal of hydrogen.

In the presence of ruthenium catalysts, this compound facilitates the transfer of hydrogen from a donor molecule. organic-chemistry.org A notable example is the use of a catalyst system comprising Ru(PPh₃)₃(CO)H₂ and xantphos. organic-chemistry.orgresearchgate.net This catalytic combination has proven effective in various oxidative transformations. organic-chemistry.orgresearchgate.net

A significant application of ruthenium-catalyzed hydrogen transfer with this compound is the oxidation of primary alcohols and aldehydes to methyl esters. organic-chemistry.orgresearchgate.netrsc.org In this process, the alcohol is first oxidized to an aldehyde. organic-chemistry.org The aldehyde then reacts with methanol (B129727) to form a hemiacetal, which is further oxidized to the corresponding methyl ester, with this compound acting as the hydrogen acceptor. organic-chemistry.orgrsc.org This method is applicable to a range of substrates, including both aliphatic and benzylic alcohols. organic-chemistry.org

Table 1: Ruthenium-Catalyzed Oxidation of Alcohols to Methyl Esters using this compound

| Alcohol Substrate | Catalyst System | Hydrogen Acceptor | Product | Yield (%) |

| Benzyl alcohol | Ru(PPh₃)₃(CO)H₂ / Xantphos | This compound | Methyl benzoate | 95 |

| Cinnamyl alcohol | Ru(PPh₃)₃(CO)H₂ / Xantphos | This compound | Methyl cinnamate | 85 |

| 1-Octanol | Ru(PPh₃)₃(CO)H₂ / Xantphos | This compound | Methyl octanoate | 82 |

| Cyclohexylmethanol | Ru(PPh₃)₃(CO)H₂ / Xantphos | This compound | Methyl cyclohexanecarboxylate | 76 |

| p-Nitrobenzyl alcohol | Ru(PPh₃)₃(CO)H₂ / Xantphos | This compound | Methyl 4-nitrobenzoate | 84 |

Data sourced from multiple studies on ruthenium-catalyzed hydrogen transfer reactions. rsc.org

Ruthenium-catalyzed hydrogen transfer reactions utilizing this compound as a hydrogen acceptor are also employed in the synthesis of heterocyclic compounds like pyrazoles and indoles. organic-chemistry.orgresearchgate.net For instance, 1,3-diols can react with alkyl hydrazines in the presence of a ruthenium catalyst and this compound to form 1,4-disubstituted pyrazoles. organic-chemistry.orgresearchgate.net Similarly, a modification of the Fischer indole (B1671886) synthesis involves the catalytic oxidation of primary and secondary alcohols in the presence of phenylhydrazines and a Lewis acid to produce indoles in a single step. organic-chemistry.orgorganic-chemistry.org This approach avoids the need for potentially unstable aldehydes or ketones as starting materials. organic-chemistry.orgorganic-chemistry.org

The chemical structure of this compound, featuring a reactive double bond and an electron-withdrawing nitrile group, allows it to undergo both nucleophilic and electrophilic substitution reactions. ebsco.combyjus.combyjus.comwikipedia.orgwikipedia.orgksu.edu.sa

In nucleophilic substitution , an electron-rich species (a nucleophile) attacks the this compound molecule, leading to the replacement of a group. byjus.comwikipedia.orgksu.edu.sa The nitrile group can be involved in these attacks, resulting in a variety of substituted products.

In electrophilic substitution , an electrophile (an electron-deficient species) attacks the electron-rich regions of the this compound molecule. byjus.comwikipedia.orgliu.edusavemyexams.com This type of reaction typically involves the carbon-carbon double bond.

The specific products of these substitution reactions depend on the nature of the attacking nucleophile or electrophile and the reaction conditions.

This compound is a competent Michael acceptor, readily participating in Michael additions and other conjugate addition reactions. imperial.ac.uknih.govrsc.org This reactivity is due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond and makes the β-carbon susceptible to nucleophilic attack. nih.gov

Various nucleophiles can be added to this compound in a conjugate fashion. For example, organocuprates, such as those derived from 2-bromo-3-methylpyridine (B184072) and 4-iodopyridine, have been shown to add to (E)-crotononitrile in high yields (81% and 90% respectively). imperial.ac.uk

Manganese pincer complexes have also been utilized to catalyze the oxa- and aza-Michael additions to this compound. rsc.orgnih.govrsc.org For instance, the addition of isopropanol (B130326) to this compound catalyzed by a dearomatized PNP-manganese complex proceeds with high yield. rsc.orgnih.gov Similarly, the aza-Michael addition of amines like n-butylamine and benzylamine (B48309) to this compound can be achieved. nih.govrsc.org A competition experiment demonstrated that in the presence of both n-butanol and n-butylamine, the aza-Michael addition is highly favored, yielding the amino product in 91% yield, while only a trace amount of the oxa-Michael product was observed. rsc.orgrsc.org

Furthermore, a manganese-catalyzed, base-free Michael addition of unactivated saturated nitriles to this compound has been developed, providing a direct route to glutaronitriles. nih.gov

Table 2: Examples of Michael Addition Reactions with this compound

| Nucleophile | Catalyst/Reagent | Product Type | Yield (%) |

| Cuprate from 2-bromo-3-methylpyridine | - | Pyridyl-substituted nitrile | 81 |

| Cuprate from 4-iodopyridine | - | Pyridyl-substituted nitrile | 90 |

| Isopropanol | [Mn]-2 pincer complex | Alkoxy-substituted nitrile | 96 |

| n-Butylamine | [Mn]-2 pincer complex | Amino-substituted nitrile | 62 |

| Benzylamine | [Mn]-2 pincer complex | Amino-substituted nitrile | 91 |

| Benzyl cyanide | Mn-1 pincer complex | Dinitrile | Moderate to good |

Data compiled from studies on conjugate and Michael additions. imperial.ac.uknih.govrsc.orgnih.govrsc.org

Michael Additions and Conjugate Additions

Role in Heterocyclic Compound Synthesis

The reactivity of this compound makes it a key building block in the synthesis of various heterocyclic compounds.

This compound can be utilized in the synthesis of pyridazinone derivatives. Studies have shown that this compound can react with diazoketones to yield pyridazinone structures, demonstrating its utility in generating these important heterocyclic compounds. Furthermore, research has explored the behavior of coumarin-3-yl crotononitriles with various reagents to synthesize coumarin-substituted pyridazine (B1198779) and pyridazinone derivatives. researchgate.net The reaction of β-amino-α,γ-dicyanothis compound with reagents like diazonium salts and hydrazines also leads to the formation of pyridazine derivatives. nih.gov

This compound and its derivatives are also precursors for pyridine (B92270) synthesis. For example, the condensation of β-amino-α,γ-dicyanothis compound with acetophenone (B1666503) yields a diene that can be further cyclized to form pyridine derivatives upon reaction with aromatic aldehydes and cyanomethylene reagents. nih.gov Additionally, the reaction of 3-acetylcoumarin (B160212) with this compound derivatives can lead to the formation of benzopyrano[4,3-b]pyridinone and pyridine-3-carboxylic acid derivatives. researchgate.net

The synthesis of chromanes, a class of oxygen-containing heterocycles, can also involve this compound. The synthesis of chroman-2-ones from phenols can proceed through different pathways, and the reaction of this compound is one such route. unigoa.ac.in

Catalytic Transformations Involving this compound

Ruthenium complexes have emerged as versatile catalysts for a variety of organic transformations, including the activation of the nitrile group in molecules like this compound. oup.com These catalytic processes often proceed under neutral and mild conditions, offering significant advantages over classical methods that require harsh reagents. oup.com The strong coordination ability of nitriles to transition metals like ruthenium is a key factor in these transformations. oup.com

Low-valent ruthenium complexes can act as redox Lewis acids, facilitating a range of reactions. oup.com These catalytic systems can activate the C-H bonds of pronucleophiles, such as other nitriles and carbonyl compounds, leading to the direct formation of carbon nucleophiles for use in aldol-type and Michael-type addition reactions. oup.com

The hydration of nitriles to amides is a fundamental and atom-economical transformation. core.ac.uk Ruthenium catalysts have proven to be highly effective in promoting this reaction. rsc.orgrsc.org Various ruthenium-based catalytic systems, including pincer complexes and Ru(IV) species, can facilitate the selective hydration of a wide array of nitriles to their corresponding amides, often under mild conditions and even in water as a solvent. rsc.orgrsc.org

The mechanism of ruthenium-catalyzed nitrile hydration can involve the metal-ligand cooperative binding of the nitrile, followed by the nucleophilic attack of water. oup.comrsc.org This process avoids the need for strong acids or bases, which are typically required in conventional nitrile hydration methods. core.ac.uk The efficiency of these ruthenium catalysts allows for the hydration of both aliphatic and aromatic nitriles. rsc.org

Table 1: Examples of Ruthenium-Catalyzed Hydration of Nitriles Data extracted from various sources detailing ruthenium-catalyzed reactions.

| Nitrile Substrate | Ruthenium Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

| Acetonitrile | Osmium Polyhydride Complex | 100 °C, 20 equiv. H₂O | Acetamide | 72 | csic.es |

| Various Aliphatic and Aromatic Nitriles | Ruthenium Pincer Complex | Room Temperature, tBuOH | Corresponding Amides | Not specified | rsc.org |

| Various Nitriles | Ru(IV) Complex | Mild Conditions, Water | Corresponding Amides | Not specified | rsc.org |

Ruthenium catalysts also enable the use of nitriles as acylating agents for the amidation of amines and the esterification of alcohols. oup.com These reactions represent a significant advancement in atom economy, as they often proceed with the generation of ammonia (B1221849) as the primary byproduct. oup.com

In the ruthenium-catalyzed amidation of amines with nitriles, a ruthenium amidine intermediate is proposed to be formed. oup.com This intermediate then undergoes further reaction to yield the corresponding amide. Similarly, the esterification of alcohols with nitriles in the presence of a ruthenium catalyst and water proceeds under neutral conditions to afford esters and ammonia. oup.com

This compound can also serve as a hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions for the oxidation of primary alcohols and aldehydes to methyl esters in the presence of methanol. organic-chemistry.orgresearchgate.net This process involves a catalyst system typically composed of a ruthenium complex, such as Ru(PPh₃)₃(CO)H₂, and a ligand like xantphos. organic-chemistry.orgresearchgate.net

Table 2: Ruthenium-Catalyzed Amidation and Esterification Data synthesized from studies on ruthenium-catalyzed nitrile transformations.

| Reaction Type | Nitrile | Nucleophile | Ruthenium Catalyst System | Product | Reference |

| Amidation | General Nitrile | Amine | Low-valent Ruthenium Complex | Amide | oup.com |

| Esterification | General Nitrile | Alcohol | Low-valent Ruthenium Complex | Ester | oup.com |

| Oxidative Esterification | This compound (as H₂ acceptor) | Primary Alcohol/Aldehyde | Ru(PPh₃)₃(CO)H₂ / xantphos | Methyl Ester | organic-chemistry.orgresearchgate.net |

A significant application of ruthenium catalysis involving nitriles is the direct formation of carbon nucleophiles through C-H activation. oup.com Low-valent ruthenium complexes can catalyze the activation of the α-C-H bond of nitriles, creating a nucleophilic species that can participate in subsequent carbon-carbon bond-forming reactions. oup.com

This in situ generation of nucleophiles allows for catalytic aldol-type and Michael-type additions to proceed under neutral and mild conditions. oup.com The ability to use nitriles directly as pronucleophiles streamlines synthetic sequences and avoids the need for pre-functionalization or the use of strong bases to generate the corresponding carbanions. While specific examples detailing this compound in this exact transformation are not provided, its activated α-position suggests its potential as a substrate in such ruthenium-catalyzed C-H activation reactions.

Manganese-Catalyzed Hetero-Michael Additions

Manganese pincer complexes have emerged as effective catalysts for the hetero-Michael addition of alcohols (oxa-Michael) and amines (aza-Michael) to unsaturated nitriles like this compound. rsc.org These reactions proceed efficiently at room temperature with low catalyst loading (as low as 0.1 mol%) and, notably, without the need for an added base. rsc.orgrsc.org

Dearomatized pyridine-based PNP–Mn and PNN–Mn complexes are particularly effective. rsc.org The mechanism is proposed to involve metal-ligand cooperation, where the dearomatized pincer complex activates the C≡N group through reversible C–C and Mn–N bond formation. rsc.org This leads to the formation of ketimido–Mn complexes, which are the active intermediates for the subsequent C–O or C–N bond formation. rsc.org

A key aspect of this catalytic system is the influence of catalyst loading on selectivity. In the reaction between this compound and isopropanol, a major side reaction is the homo-coupling of this compound. rsc.orgrsc.org However, lowering the catalyst loading was found to suppress this side reaction and increase the yield of the desired oxa-Michael addition product. rsc.orgrsc.org For instance, using 0.1 mol% of a dearomatized PNP–Mn complex provided the best result in one study. rsc.orgrsc.org

Interestingly, in competitive experiments between an alcohol (n-butanol) and an amine (n-butylamine) for the Michael addition to this compound, the aza-Michael addition product was formed with high selectivity (91% yield), with only trace amounts of the oxa-Michael product detected. rsc.org This selectivity is attributed to the higher nucleophilicity of the amine compared to the alcohol. rsc.org

The scope of the reaction is broad, accommodating various alcohols and amines. rsc.org Furthermore, the manganese-catalyzed system demonstrates tolerance to other functional groups, such as esters, which would typically be susceptible to transesterification under basic conditions. rsc.org

Table 1: Manganese-Catalyzed Oxa-Michael Addition of Isopropanol to this compound

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |

| 1 | [Mn]-1 | 0.5 | THF | 44 |

| 2 | [Mn]-1 | 0.5 | THF | 26 |

| 3 | [Mn]-1 | 0.5 | None | Higher than in THF |

| 4 | [Mn]-1 | Lowered | None | Increased selectivity |

| 5 | [Mn]-1 | 0.1 | None | Best result |

| 6 | [Mn]-2 | 0.1 | None | Slightly higher efficiency and selectivity than [Mn]-1 |

| 7 | [Mn]-3 | 0.1 | None | Good reactivity |

Data sourced from studies on manganese-catalyzed hetero-Michael additions. rsc.orgrsc.org

Cobalt Dual Catalysis in Reductive Coupling

A novel and efficient method for the reductive coupling of alkynes and this compound has been developed utilizing a visible-light-induced organophotoredox cobalt dual catalysis system. x-mol.netnih.govacs.org This approach allows for the synthesis of a variety of enantioenriched homoallylic nitriles that feature a stereodefined trisubstituted alkene. nih.govresearchgate.net

Regio- and Stereoselective Alkyne Coupling

The dual catalytic system demonstrates excellent control over regioselectivity (up to >20:1 rr), stereoselectivity (>20:1 E/Z), and enantioselectivity (up to 98% ee) under mild reaction conditions. nih.govacs.orgresearchgate.net This highly selective process enables the coupling of both symmetrical and unsymmetrical alkyl and aryl alkynes with this compound. researchgate.net A notable feature of this reaction is the use of a simple organic base and water as the hydrogen sources for the photoinduced reductive process. nih.govacs.org The reaction is catalyzed by a cobalt complex, often derived from a commercially available bisphosphine ligand, with an organophotocatalyst. researchgate.netacs.org The mechanism is thought to proceed through the generation of a cobaltacyclopentene intermediate from the oxidative cyclometallation of the alkyne and this compound. rsc.orgrsc.org

Generation of Chiral Building Blocks

The enantioenriched homoallylic nitrile products synthesized through this method are valuable chiral building blocks. nih.govacs.orgresearchgate.net They can be smoothly converted into a variety of other useful chiral compounds, highlighting the synthetic utility of this reductive coupling reaction. nih.govresearchgate.net The development of enantioselective reactions promoted by photoredox and cobalt dual catalysis has become a powerful tool for creating chiral compounds. researchgate.net This methodology provides a direct and modular route to access complex and functionally diverse chiral molecules that are important in natural products and pharmaceuticals. researchgate.net

Table 2: Cobalt-Catalyzed Reductive Coupling of Alkynes and this compound

| Selectivity Type | Achieved Control |

| Regioselectivity (rr) | Up to >20:1 |

| Stereoselectivity (E/Z) | >20:1 |

| Enantioselectivity (ee) | Up to 98% |

Data reflects the high selectivity of the visible light organophotoredox cobalt dual catalysis system. nih.govacs.orgresearchgate.net

Isomerization and Thermal Reactivity Studies

The thermal behavior of this compound, specifically its cis-trans isomerization, has been investigated in the gas phase.

Gas-Phase Cis-Trans Isomerization Kinetics

The thermal cis-trans isomerization of this compound has been studied in the gas phase at temperatures ranging from 300°C to 560°C and pressures from 0.2 to 20 mm. cdnsciencepub.comresearchgate.net The reaction is a homogeneous, unimolecular, and reversible first-order process. cdnsciencepub.comresearchgate.net For the equilibrium of cis converting to trans, the change in enthalpy (ΔH) is 0.17 ± 0.12 kcal/mole, and the change in entropy (ΔS) is -0.39 ± 0.19 cal/mole °K. cdnsciencepub.comresearchgate.net The stability of the cis isomer is primarily attributed to the negative value of ΔS. cdnsciencepub.com This negative entropy change can be explained by the potential barrier to the hindered rotation of the methyl group, which is influenced by repulsion between the cyano group and the methyl hydrogens in the cis isomer. cdnsciencepub.com

The rate of the isomerization was found to be unaffected by the addition of up to 1% oxygen or by packing the reaction vessel with glass wool. cdnsciencepub.com

Table 3: Thermodynamic Parameters for Cis-Trans Isomerization of this compound

| Parameter | Value |

| ΔH | 0.17 ± 0.12 kcal/mole |

| ΔS | -0.39 ± 0.19 cal/mole °K |

These values are for the equilibrium cis → trans in the gas phase. cdnsciencepub.comresearchgate.net

Surface Polymerization Side Reactions

During the gas-phase thermal isomerization studies of this compound, a notable side reaction observed was surface polymerization. cdnsciencepub.comresearchgate.net This resulted in the formation of a red-brown tarry deposit on the walls of the reaction vessel and extensive charring, which blackened the vessel walls. cdnsciencepub.com This polymerization product appeared to have a very low vapor pressure, as it did not distill into the sample tube. cdnsciencepub.com Apart from this surface polymerization, very few other low-boiling side-reaction products were observed, indicating that it was the primary side reaction under these conditions. cdnsciencepub.com

Reactions with Reactive Atomic Species

The reactions of this compound with atomic species such as oxygen and hydrogen are of fundamental importance in various chemical environments, including combustion and astrochemistry. Understanding the kinetics and mechanisms of these reactions provides insight into the formation and destruction pathways of nitriles in these environments.

The reaction between ground-state atomic oxygen (O(³P)) and this compound has been a subject of computational and theoretical investigation to understand its atmospheric chemistry. acs.org The primary mechanism involves the addition of the oxygen atom to the carbon-carbon double bond or the cyano group.

Theoretical studies, often employing ab initio molecular orbital theories and density functional theory (DFT), have been conducted to elucidate the potential energy surface of the O(³P) + this compound reaction. acs.orgarxiv.org These studies indicate that the reaction proceeds through the formation of various intermediates resulting from the addition of the oxygen atom to different sites on the this compound molecule. The reaction kinetics are often studied over a wide range of temperatures to determine the rate constants.

Table 1: Theoretical Approaches to Studying this compound Reactivity with Atomic Oxygen

| Theoretical Method | Purpose |

|---|---|

| Ab initio molecular orbital theory | To calculate the potential energy surface and predict reaction pathways. acs.org |

| Density Functional Theory (DFT) | To optimize the geometries of reactants, transition states, and products. arxiv.org |

| Rice-Ramsperger-Kassel-Marcus (RRKM) theory | To calculate pressure- and temperature-dependent rate constants. acs.org |

| Transition State Theory (TST) | To determine the rate constants of elementary reaction steps. researchgate.net |

The reaction of atomic hydrogen with this compound can proceed via two main pathways: hydrogen abstraction and addition to the C=C double bond or the C≡N triple bond. researchgate.net The kinetics of these reactions are typically studied using discharge-flow reactors combined with techniques like mass spectrometry over a range of temperatures and pressures. mdpi.com

Studies on analogous reactions, such as with acrylonitrile (B1666552) and other unsaturated hydrocarbons, provide a framework for understanding the behavior of this compound. researchgate.netrsc.orgnih.gov For instance, in the reaction of atomic hydrogen with allene, the addition mechanism has a lower energy barrier compared to the abstraction mechanism. nih.gov This suggests that at lower temperatures, the addition reactions are likely to be dominant.

The rate constants for hydrogen abstraction from similar molecules often exhibit a non-Arrhenius behavior, with a noticeable curvature in the Arrhenius plot over a wide temperature range. mdpi.com This is attributed to quantum tunneling effects, especially at lower temperatures.

Table 2: Possible Reaction Channels for this compound with Atomic Hydrogen

| Reaction Type | Description | Significance |

|---|---|---|

| H-abstraction | An H atom is removed from the methyl group or the vinyl group. | Leads to the formation of radical species that can undergo further reactions. researchgate.netrsc.org |

| H-addition | An H atom adds to one of the carbon atoms of the C=C double bond or the carbon/nitrogen of the cyano group. | Forms energized adducts that can isomerize or decompose. researchgate.netnih.gov |

The microscopic mechanism of a reaction describes the sequence of elementary steps through which reactants are converted into products. libretexts.org For the reactions of this compound with atomic species, these mechanisms involve the formation of short-lived intermediates and transition states. libretexts.org

In the reaction with atomic oxygen, the microscopic view involves the approach of the O(³P) atom towards the electron-rich C=C double bond of this compound. researchgate.net This leads to the formation of an initial van der Waals complex, which then rearranges to form more stable cyclic ether-like or enoxy radical intermediates. arxiv.org The subsequent steps can involve ring-opening, isomerization, and fragmentation to yield the final products.

Similarly, the reaction with atomic hydrogen at a microscopic level involves the hydrogen atom attacking the pi-system of the double bond or the cyano group, or abstracting a hydrogen atom from the methyl group. researchgate.net The formation of adducts from the addition pathway creates energized molecules that can either be stabilized by collisions or undergo unimolecular decomposition to various products. nih.gov The understanding of these intricate pathways is often aided by computational chemistry, which can map out the potential energy surfaces of the reactions. nus.edu.sgaps.org

C-CN Bond Cleavage in Transition Metal-Catalyzed Processes

The cleavage of the carbon-cyano (C-CN) bond in nitriles is a challenging but increasingly important transformation in organic synthesis, allowing for the functionalization of the cyano group. sioc-journal.cn Transition metal catalysts have emerged as powerful tools to facilitate this bond cleavage under milder conditions than traditional methods. psu.edursc.org

Several mechanisms have been proposed for the transition metal-catalyzed cleavage of the C-CN bond. One common pathway is the oxidative addition of the C-CN bond to a low-valent transition metal center. psu.edu This is often observed with metals like nickel and rhodium. psu.eduresearchgate.net In this process, the metal inserts itself into the C-CN bond, forming an organometallic intermediate with metal-carbon and metal-cyano fragments.

Another mechanism involves the deinsertion of a silyl (B83357) isocyanide from an η²-iminoacyl complex, which can be formed by the insertion of a cyano group into a metal-silicon bond. psu.edu This pathway has been demonstrated in rhodium-catalyzed reactions of aryl cyanides with disilanes. psu.edu

While much of the research has focused on aryl nitriles, the principles are applicable to alkenyl nitriles like this compound. sioc-journal.cn The presence of the C=C double bond in this compound introduces additional coordination possibilities and potential reaction pathways, such as hydrocyanation or silylation, often catalyzed by nickel or palladium complexes. psu.edu this compound itself can act as a hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions, showcasing its reactivity in transition metal systems. organic-chemistry.org The choice of metal, ligands, and reaction conditions can direct the reaction towards C-CN bond cleavage or other transformations. nih.gov

Table 3: Mechanisms of Transition Metal-Catalyzed C-CN Bond Cleavage

| Mechanism | Description | Key Metals |

|---|---|---|

| Oxidative Addition | The metal center inserts into the C-CN bond. psu.edu | Ni, Rh psu.eduresearchgate.net |

| Deinsertion of Silyl Isocyanide | A cyano group inserts into a metal-silicon bond, followed by rearrangement and cleavage. psu.edu | Rh psu.edu |

Polymerization Chemistry of Crotononitrile

Crotononitrile as a Monomer in Polymer Synthesis

This compound can function as a monomer, the fundamental building block for constructing polymers. smolecule.comscilit.com Its application in polymer chemistry is significant, alongside its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.comsolubilityofthings.com The polymerization of this compound involves the joining of its molecules through covalent bonds. sigmaaldrich.com The molecule's structure, which includes a conjugated double bond and a polar nitrile group, provides it with diverse reactivity.

However, research indicates that this compound shows low activity in homopolymerization, which is the process of a monomer polymerizing with itself. researchgate.net This reduced reactivity is largely due to the spatial arrangement of the atoms in the monomer, which creates a shielding effect that hinders the polymerization process. researchgate.net In some instances, polymerization can happen as a side reaction, for example, during the thermal cis-trans isomerization of this compound at high temperatures, which can result in the formation of a tarry polymer deposit. cdnsciencepub.comcdnsciencepub.com

Properties of this compound-Derived Polymers

Polymers created using this compound as a monomer display a range of distinct and improved properties, making them potentially valuable for specialized industrial applications. smolecule.com

Table 1: Properties of this compound-Derived Polymers

| Property | Description | Source |

|---|---|---|

| Thermal Stability | Possess excellent thermal stability; can withstand high temperatures without degradation. | smolecule.com, |

| Mechanical Strength | Demonstrate enhanced/high mechanical strength. | smolecule.com, |

| Elasticity & Toughness | Exhibit improved elasticity and toughness. | |

| Solvent Resistance | Show resistance to various solvents. | smolecule.com |

A key characteristic of polymers derived from this compound is their excellent thermal stability. smolecule.com These materials are capable of withstanding high temperatures without undergoing significant degradation. smolecule.com This enhanced thermal stability offers a distinct advantage over polymers synthesized from certain other monomers. The capacity to resist heat-induced breakdown is a critical attribute for materials intended for use in high-temperature settings. hzo.com

The integration of this compound into polymer chains results in a significant increase in mechanical strength. smolecule.com These polymers show high mechanical fortitude, making them well-suited for a variety of engineering applications where strength and durability are paramount. smolecule.com

Polymers synthesized from this compound can also exhibit improved elasticity and toughness. Elasticity refers to a material's capacity to deform under stress and then return to its original dimensions, while toughness is a measure of its ability to absorb energy and resist fracture. hzo.comeolss.net These properties are vital for applications that demand materials to be both resilient and durable, such as in the formulation of coatings and adhesives.

Polymers derived from this compound demonstrate resistance to a range of solvents. smolecule.com A polymer's chemical resistance is its ability to preserve its physical and chemical integrity upon exposure to chemicals. specialchem.com This quality broadens the scope of potential uses for these polymers, especially in environments where contact with chemicals is expected. smolecule.com

Copolymerization Studies with Other Monomers (e.g., Styrene (B11656), Methyl Methacrylate)

Copolymerization is a process that unites two or more distinct monomers to forge a copolymer. unacademy.com This method is frequently employed to engineer polymers with a specific combination of properties that may not be achievable with a single type of monomer. unacademy.comwikipedia.org

Given its low propensity for homopolymerization, this compound has been investigated in copolymerization reactions with more reactive monomers. researchgate.net Studies have been conducted on the radical copolymerization of this compound with monomers like styrene. ndl.go.jp A comparative analysis revealed that this compound has low activity when copolymerized with methacrylic acid, a phenomenon explained by the spatial shielding of the this compound molecule. researchgate.net

The process of copolymerizing this compound with monomers such as styrene or methyl methacrylate (B99206) can incorporate the nitrile functional group into the larger polymer chain. This can impart desirable properties, such as enhanced thermal stability or solvent resistance, to the final copolymer. smolecule.comkraton.com For example, styrene units within a copolymer are known to contribute rigidity and thermal stability. kraton.com Methyl methacrylate is another common comonomer, valued for its ability to lend properties like biocompatibility and good adhesion to the resulting copolymer. sapub.org

Table 2: Copolymerization Monomers Studied with this compound

| Monomer | Relevance to this compound Copolymerization |

|---|---|

| Styrene | Has been studied in radical copolymerization with this compound. ndl.go.jp Styrene blocks are known to add rigidity and thermal stability to copolymers. kraton.com |

| Methyl Methacrylate | A common comonomer used to tailor polymer properties. sapub.org Copolymerization with this compound is a potential route to new materials. |

| Methacrylic Acid | A study showed this compound has low activity in copolymerization with methacrylic acid due to spatial shielding. researchgate.net |

Theoretical and Computational Studies of Crotononitrile

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving crotononitrile. By modeling the interactions of molecules at the quantum level, researchers can gain insights into reaction pathways, transition states, and the factors that govern reactivity. These theoretical approaches provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying chemical reactivity. ua.ptwikipedia.org DFT methods, which approximate the complex many-electron problem by focusing on the electron density, offer a balance between computational cost and accuracy. ukm.mywikipedia.org This makes them well-suited for investigating the reaction mechanisms of molecules like this compound. ua.pt

DFT calculations have been applied to various aspects of this compound chemistry, including the study of its molecular structure, vibrational frequencies, and reactivity. figshare.commdpi.com For example, DFT can be used to calculate descriptors like the Fukui function, which helps to identify the most reactive sites within a molecule. nih.gov The choice of the exchange-correlation functional and basis set is crucial for the accuracy of DFT calculations. mdpi.com

Potential Energy Surface Analysis

The concept of a potential energy surface (PES) is fundamental to understanding chemical reactions. libretexts.orgwikipedia.org A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org For a reaction involving this compound, the PES can reveal the lowest energy pathway from reactants to products, known as the reaction coordinate. libretexts.org

Transition State Characterization

A transition state is the highest energy point along the reaction coordinate, representing the fleeting molecular configuration between reactants and products. libretexts.orgsumitomo-chem.co.jp Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the reaction rate. sumitomo-chem.co.jp

Computational methods, such as DFT and ab initio calculations, are used to locate and characterize transition states. sumitomo-chem.co.jp This involves finding the saddle point on the potential energy surface where there is one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. sumitomo-chem.co.jp The energy of the transition state relative to the reactants determines the activation energy of the reaction. sumitomo-chem.co.jp For example, the transition state for the addition of a radical to this compound has been computationally investigated to understand the factors influencing the reaction's feasibility.

Modeling Isomeric Behavior and Reactivity

This compound exists as cis- and trans-isomers, which can exhibit different physical properties and chemical reactivities. cdnsciencepub.comsolubilityofthings.com Computational modeling plays a significant role in understanding and predicting the behavior of these isomers. solubilityofthings.com

Theoretical studies can predict the relative stabilities of the cis- and trans-isomers by calculating their ground-state energies. scirp.org For this compound, the trans-isomer is generally found to be more stable than the cis-isomer. Furthermore, computational models can elucidate the mechanism of cis-trans isomerization, a process that can be induced thermally or photochemically. cdnsciencepub.comcdnsciencepub.com These models can calculate the energy barrier for isomerization and identify the structure of the transition state. cdnsciencepub.com

The reactivity of the isomers can also be modeled. For example, the different steric and electronic environments of the double bond in the cis- and trans-isomers can lead to differences in their reactivity towards addition reactions. cdnsciencepub.com Computational studies can quantify these differences by calculating reaction barriers and analyzing the electronic structure of the transition states for each isomer. cdnsciencepub.com

Advanced Computational Methods in Nitrile Chemistry

The field of computational chemistry is continually evolving, with the development of more accurate and efficient methods for studying chemical systems. nih.gov In the context of nitrile chemistry, including that of this compound, these advanced methods provide deeper insights into reactivity, reaction mechanisms, and molecular properties. nih.govchalmers.se

One area of advancement is the development of more sophisticated exchange-correlation functionals for DFT, which improves the accuracy of calculated energies and properties. uleth.ca Additionally, multiscale modeling approaches, such as Quantum Mechanics/Molecular Mechanics (QM/MM), allow for the study of reactions in complex environments, such as in solution or within an enzyme active site. nih.gov In QM/MM, the reactive part of the system (e.g., the this compound molecule and a reactant) is treated with a high-level quantum mechanical method, while the surrounding environment is modeled using less computationally expensive molecular mechanics. nih.gov

Calculation of Molecular Properties

The foundation of computational molecular analysis lies in geometry optimization, a process that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. mdpi.com Methods such as Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation, yielding valuable data on molecular structure and electronic properties. mdpi.commdpi.com

Computational models can accurately predict a range of molecular descriptors. jstar-research.com For this compound, these calculations provide insight into its fundamental chemical nature. The molecular formula is C₄H₅N, with a molecular weight of approximately 67.09 g/mol . scbt.comnih.govsigmaaldrich.com Theoretical calculations have determined the dipole moment of the trans-isomer to be 4.50 D, indicating a significant polarity arising from the nitrile group. stenutz.eu These computational predictions are crucial for understanding the molecule's reactivity and intermolecular interactions. qut.edu.au

| Property | Value | Comment |

|---|---|---|

| Molecular Formula | C₄H₅N | Applies to both cis and trans isomers. scbt.comnih.gov |

| Molecular Weight | 67.09 g/mol | Calculated from atomic masses. scbt.comsigmaaldrich.com |

| Dipole Moment (trans-isomer) | 4.50 D | A measure of molecular polarity. stenutz.eu |

| Heavy Atom Count | 5 | Refers to non-hydrogen atoms. copoldb.jp |

Statistical Molecular Thermodynamics

Statistical molecular thermodynamics connects the microscopic properties of molecules, such as their quantized energy levels, to macroscopic thermodynamic properties like entropy, enthalpy, and Gibbs free energy. kth.sekallipos.gr By calculating the vibrational frequencies of a molecule, computational methods can predict its thermodynamic functions over a range of temperatures. mdpi.comnumberanalytics.com This is based on the principle that macroscopic behavior is the result of the statistical distribution of a vast number of molecules across their available energy states, as described by the Boltzmann distribution law. kth.seumn.edu

For this compound, critically evaluated thermodynamic data has been generated through dynamic data analysis, providing standard thermodynamic values for the ideal gas state. nist.gov These computed values are essential for predicting chemical equilibria and the direction of reactions involving this compound. kth.semdpi.com The enthalpy, for example, increases with temperature, reflecting the enhancement of molecular vibrational intensities. mdpi.com

| Temperature (K) | Enthalpy (kJ/mol) |

|---|---|

| 200 | -12.79 |

| 298.15 | 0.00 |

| 400 | 14.15 |

| 500 | 30.01 |

| 600 | 47.20 |

| 700 | 65.41 |

| 800 | 84.42 |

| 900 | 104.08 |

| 1000 | 124.28 |

Computational Spectroscopy

Computational spectroscopy involves the theoretical prediction of a molecule's interaction with electromagnetic radiation. canterbury.ac.nz Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, measure the transitions between vibrational energy levels, providing a unique "molecular fingerprint" that reflects the molecule's structure and bonding. canterbury.ac.nz

Theoretical methods, particularly DFT, can calculate the vibrational frequencies of molecules with a high degree of accuracy. nepjol.infonih.gov These calculated spectra are often compared with experimental results to confirm structural assignments. nepjol.info For complex molecules or those in remote environments, computational spectroscopy is an indispensable tool for identification. canterbury.ac.nz

The vibrational spectra for both trans- and cis-crotononitrile have been the subject of computational analysis. acs.org A notable application of this is in astrophysics, where computational predictions are vital for identifying molecules in interstellar space. Researchers have reported the discovery of trans-crotononitrile in the TMC-1 molecular cloud. researchgate.net This identification was achieved by comparing astronomical observations from a line survey with a synthetic spectrum generated from computational models. The model, which included the molecule's hyperfine structure, produced a spectrum that matched the observed radio astronomy signals, confirming the presence of trans-crotononitrile. researchgate.net

| Transition | Observed Frequency (MHz) | Observed Temperature (mK) |

|---|---|---|

| 4(1,4)-3(1,3) | 36528.169 | 5.8 |

| 4(0,4)-3(0,3) | 36553.719 | 6.4 |

| 4(2,3)-3(2,2) | 36611.890 | 4.9 |

| 4(2,2)-3(2,1) | 36612.390 | 4.9 |

| 5(1,5)-4(1,4) | 45657.854 | 5.6 |

| 5(0,5)-4(0,4) | 45690.340 | 6.2 |

Spectroscopic Characterization Methodologies for Crotononitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for distinguishing between the cis and trans isomers of crotononitrile. cdnsciencepub.com The differentiation is primarily based on the analysis of the proton (¹H) NMR spectra, where chemical shifts, coupling constants, and splitting patterns of the vinyl protons provide definitive structural information. cdnsciencepub.commagritek.commagritek.com

In a mixture of cis and trans-crotononitrile, the isomers can be identified by comparing their NMR spectra with published data. cdnsciencepub.com The distinct electronic environments of the protons in each isomer lead to unique resonance frequencies. The analysis involves examining the number of unique proton environments, the integration of the signals (which corresponds to the number of protons), the multiplicity (splitting pattern), and the chemical shift values. magritek.commagritek.com This comprehensive analysis allows for the unambiguous assignment of each spectrum to its corresponding isomer. cdnsciencepub.com

For instance, a commercial sample of this compound was found to contain approximately 60% of the cis isomer and 40% of the trans isomer, along with minor impurities, as identified through their NMR spectra. cdnsciencepub.com The purification of these isomers can be achieved by gas chromatography, and the purity of the separated isomers can be subsequently confirmed by NMR. cdnsciencepub.com

Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers This table is illustrative, based on general principles of NMR spectroscopy for distinguishing isomers.

| Isomer | Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

|---|---|---|---|---|

| trans-Crotononitrile | CH₃ | ~1.9 - 2.1 | Doublet of doublets | J(H-C=C-H) and J(H-C-CH₃) |

| =CH-CN | ~5.3 - 5.5 | Doublet of quartets | J(H-C=C-H) and J(H-C=C-CH₃) | |

| CH₃-CH= | ~6.5 - 6.7 | Doublet of quartets | J(H-C=C-H) and J(H-C=C-CH₃) | |

| cis-Crotononitrile | CH₃ | ~1.9 - 2.1 | Doublet of doublets | J(H-C=C-H) and J(H-C-CH₃) |

| =CH-CN | ~5.2 - 5.4 | Doublet of quartets | J(H-C=C-H) and J(H-C=C-CH₃) | |

| CH₃-CH= | ~6.3 - 6.5 | Doublet of quartets | J(H-C=C-H) and J(H-C=C-CH₃) |

Vibrational Spectroscopy for Structural and Functional Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and functional groups within this compound. researchgate.net

Infrared spectroscopy of both cis- and trans-crotononitrile has been extensively studied in the gaseous, liquid, and solid phases. researchgate.net The spectra, typically recorded from 4000 to 100 cm⁻¹, reveal characteristic absorption bands corresponding to the various vibrational modes of the molecule. researchgate.net

A prominent feature in the IR spectrum of nitriles is the C≡N stretching vibration. nih.gov For the majority of nitriles, this strong absorption band appears in the 2300-2200 cm⁻¹ range. nih.gov The exact position and profile of this band can be influenced by the physical state of the sample and its environment. For instance, when frozen in argon (Ar) and water (H₂O) matrices at 12 K, the C≡N stretching bands of nitriles show similar positions, though they are generally broader in the H₂O matrix. nih.gov

The infrared spectra of this compound isomers have been interpreted in detail, with complete vibrational assignments made based on band contours and positions. researchgate.net The methyl torsional modes, for example, were observed in the solid-state spectra at 178 cm⁻¹ for the trans isomer and 219 cm⁻¹ for the cis isomer. researchgate.net

Raman spectroscopy complements IR spectroscopy by providing information on non-polar or weakly polar bonds. The Raman spectra of liquid cis- and trans-crotononitrile have been recorded, and quantitative depolarization values have been measured to aid in vibrational assignments. researchgate.net

A key vibrational mode observed in the Raman spectra of this compound is the C=C stretching vibration. For cis- and trans-crotononitrile, the ν(C=C) modes are found at 1639 cm⁻¹ and 1629 cm⁻¹, respectively. scribd.com The combination of IR and Raman data allows for a comprehensive vibrational analysis, leading to a detailed understanding of the molecular structure and bonding in both isomers. researchgate.netcapes.gov.br

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Isomers

| Vibrational Mode | trans-Crotononitrile | cis-Crotononitrile | Spectroscopic Method |

|---|---|---|---|

| C≡N Stretch | ~2230 | ~2230 | IR |

| C=C Stretch | 1629 scribd.com | 1639 scribd.com | Raman |

| Methyl Torsion (solid) | 178 researchgate.net | 219 researchgate.net | IR |

Microwave and Millimeter-Wave Spectroscopy

Microwave and millimeter-wave spectroscopy are powerful techniques for determining the precise rotational structure of molecules in the gas phase. These methods provide highly accurate rotational constants and information about the subtle effects of nuclear quadrupole coupling.

The rotational spectra of both cis- and trans-crotononitrile have been measured and analyzed. aanda.orgresearchgate.net For the cis isomer, the microwave spectrum was studied in the 8–34 kMc/sec region. aip.org The analysis of the observed a- and b-type transitions yielded the rotational constants for the molecule. aip.org

Similarly, the rotational spectra for trans-crotononitrile have been investigated up to 371.1 GHz. aanda.org The analysis of these spectra, often in combination with millimeter-wave data, allows for the determination of a precise set of spectroscopic constants, including rotational and centrifugal distortion constants. researchgate.netox.ac.uk Centrifugal distortion arises because a real molecule is not a perfect rigid rotor; its bonds stretch as it rotates faster at higher rotational energy states. youtube.com This effect leads to a decrease in the spacing between rotational spectral lines at higher energies. youtube.com

The presence of a ¹⁴N nucleus (with nuclear spin I=1) in this compound gives rise to a hyperfine structure in the rotational spectrum due to the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. aanda.orgarxiv.orgbrynmawr.edu The analysis of this hyperfine structure provides valuable information about the electronic environment of the nitrogen atom. arxiv.org

For both cis- and trans-crotononitrile, the hyperfine structure due to the ¹⁴N nuclear quadrupole coupling has been analyzed. aanda.org In the case of cis-crotononitrile, however, the resolution of the quadrupole hyperfine structure for low J transitions was hindered by broadening from unresolved internal rotation splittings of the methyl group. aip.org The analysis of the hyperfine structure is often performed using Fourier transform jet-nozzle microwave spectroscopy, which provides high resolution. univ-lille.fr

Table 3: Rotational and Hyperfine Coupling Constants for cis-Crotononitrile Data extracted from microwave spectroscopy studies.

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Rotational Constant A | 17826.09 | Mc | aip.org |

| Rotational Constant B | 5656.57 | Mc | aip.org |

| Rotational Constant C | 4406.91 | Mc | aip.org |

| Dipole Moment | 4.08 | D | aip.org |

Compound Names Mentioned in the Article

this compound

cis-Crotononitrile

trans-Crotononitrile

Allyl cyanide

Acetonitrile

Benzonitrile

9-Anthracenecarbonitrile

Dimethylcyanamide

Isopropylnitrile (Isobutyronitrile)

Acrylonitrile (B1666552) (Vinyl cyanide)

3-Aminothis compound

Pyruvonitrile

Dicyandiamide

Cyanamide

n-Butylisocyanide

Methylisocyanoacetate

Diisopropylcarbodiimide

Hydrogen cyanide

Applications in Astrophysical Detection and Characterization